3-(4-tolysulfonyl)-4-aminoacetanilide
Description
3-(4-Tolysulfonyl)-4-aminoacetanilide (CAS: 142404-84-0) is a substituted acetanilide derivative featuring a toluenesulfonyl (tosyl) group at the 3-position and an acetamide group at the 4-position of the aniline ring. Its molecular formula is C₁₅H₁₆N₂O₃S, with a molecular weight of 304.36 g/mol . This compound is structurally distinct from simpler acetanilides due to the electron-withdrawing sulfonyl group, which influences its chemical reactivity, solubility, and thermal stability.
Properties
CAS No. |
127-49-1 |
|---|---|
Molecular Formula |
C10H8O4S |
Synonyms |
3-(4-tolysulfonyl)-4-aminoacetanilide |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Aminoacetanilide (CAS: 122-80-5)
- Structure: N-(4-Aminophenyl)acetamide (C₈H₁₀N₂O, MW: 150.18 g/mol) .
- Thermal Properties : Exhibits decomposition at low temperatures, as shown by TG-DSC analysis, with distinct thermal profiles compared to its sulfonated derivatives .
- Applications : Primarily used as a pharmaceutical intermediate (e.g., antibiotics, analgesics) and dye intermediate. The global market is projected to reach $36.2 million by 2031 , driven by demand in healthcare and industrial sectors .
- Regulatory Status : Listed in major chemical inventories (e.g., TSCA, EINECS, China IECSC) .
Comparison :
- Synthesis: 4-Aminoacetanilide is synthesized via acetylation of p-phenylenediamine, while 3-(4-tolysulfonyl)-4-aminoacetanilide requires additional sulfonation steps, increasing synthetic complexity.
- Thermal Stability: The sulfonyl group in the 3-position likely enhances thermal stability compared to 4-aminoacetanilide due to stronger intermolecular interactions.
3-Aminoacetanilide (CAS: Not explicitly provided)
- Structure: N-(3-Aminophenyl)acetamide, differing in the amino group position.
- Applications: Listed among substrate analogues in biochemical studies but less prevalent in industrial use compared to its 4-amino counterpart .
Comparison :
- Utility: this compound’s para-substitution pattern may offer better regioselectivity in synthetic reactions.
4'-(2-Amino-4-Thiazolyl)Acetanilide (CAS: 21674-96-4)
Comparison :
Key Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | C₁₅H₁₆N₂O₃S | 304.36 | 142404-84-0 | Specialized synthesis |
| 4-Aminoacetanilide | C₈H₁₀N₂O | 150.18 | 122-80-5 | Pharmaceuticals, dyes |
| 3-Aminoacetanilide | C₈H₁₀N₂O | 150.18 | - | Biochemical studies |
| 4'-(2-Amino-4-thiazolyl)acetanilide | C₁₁H₁₂N₄OS | 248.30 | 21674-96-4 | Lab-scale synthesis |
Table 2: Thermal and Market Comparison
Research Findings and Insights
- Synthetic Challenges: Sulfonated derivatives like this compound require multi-step synthesis, impacting yield and cost .
- Thermal Behavior: The sulfonyl group may delay decomposition onset compared to 4-aminoacetanilide, as seen in analogous sulfonated aromatics .
- Market Potential: While 4-aminoacetanilide thrives in established markets, its sulfonated derivative could find applications in targeted drug delivery or advanced material science, pending further research.
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